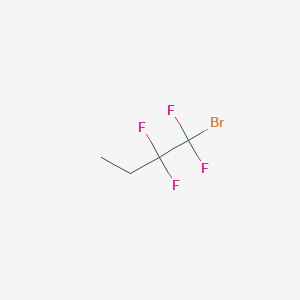

1-Bromo-1,1,2,2-tetrafluorobutane

概要

説明

1-Bromo-1,1,2,2-tetrafluorobutane is a bromofluorinated compound that is of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 1-Bromo-1,1,2,2-tetrafluorobutane, they do provide insights into related bromofluorinated compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromofluorinated compounds can be complex due to the presence of both bromine and fluorine atoms. For example, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene, a related compound, involves the addition of bromine to chlorotrifluoroethylene . Similarly, bromine trifluoride (BrF3) has been used to convert succinonitrile into hexafluorobutanes, demonstrating the reactivity of bromine with nitriles to introduce trifluoromethyl groups . These methods could potentially be adapted for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane.

Molecular Structure Analysis

The molecular structure of bromofluorinated compounds can be complex due to the presence of multiple halogens. For instance, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide and its derivatives have been determined, showing the presence of hypervalent ion-pairing and suggesting a radical mechanism for their formation . This information can be useful in predicting the molecular structure and reactivity of 1-Bromo-1,1,2,2-tetrafluorobutane.

Chemical Reactions Analysis

Bromofluorinated compounds can participate in various chemical reactions. The paper discussing the chemoselective bromodeboronation of organotrifluoroborates using tetrabutylammonium tribromide (TBATB) indicates that bromofluorinated compounds can be selectively functionalized, which could be relevant for further chemical transformations of 1-Bromo-1,1,2,2-tetrafluorobutane .

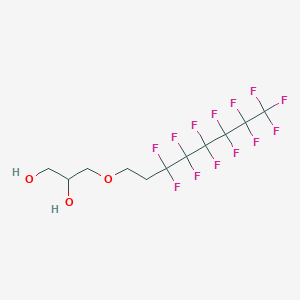

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorinated compounds are influenced by their halogen content. For example, the heat capacities of 1-bromoperfluorooctane have been measured, revealing phase transitions and thermodynamic functions that are characteristic of such compounds . These findings can provide insights into the expected physical properties of 1-Bromo-1,1,2,2-tetrafluorobutane, such as its phase behavior and thermal stability.

Relevant Case Studies

While the provided papers do not include case studies directly related to 1-Bromo-1,1,2,2-tetrafluorobutane, they do offer examples of how similar compounds are synthesized and used. For instance, the copolymerization of vinylidene fluoride with bromofluorinated alkenes demonstrates the application of these compounds in creating materials with specific properties . Additionally, the synthesis of 1-bromobutane from n-butyl alcohol provides a practical example of producing a brominated compound that could be analogous to the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane .

科学的研究の応用

Synthesis and Chemical Transformations

1-Bromo-1,1,2,2-tetrafluorobutane is utilized in various synthetic pathways and chemical transformations. It serves as a precursor in the synthesis of perhalogenated ketones and alkenes. A study by Balaraman et al. (2016) highlights its use in producing ketones and alkenes with a terminal bromochlorofluoromethyl group, which are further applicable in reactions like Wittig and Horner–Wadsworth–Emmons reactions and dibromoalkenylations (Balaraman, Moskowitz, Liu, & Wolf, 2016). Additionally, Konno et al. (2020) demonstrated its role in preparing lithium acetylide, which reacts with various aldehydes, ketones, or chlorosilanes to yield acetylene derivatives (Konno, Egashira, Kajimoto, Kataoka, & Yamada, 2020).

Thermodynamic Properties

The compound's thermodynamic properties have also been a subject of study. Varushchenko et al. (1997) measured the heat capacities of 1-bromoperfluorooctane, a related compound, providing insights into the thermodynamic behavior of such fluorinated compounds (Varushchenko, Druzhinina, & Sorkin, 1997).

Material Science and Industrial Applications

In material science, Wu et al. (2022) explored its use in solid supramolecular adsorption materials. Their research presents a method for separating haloalkane isomers with high selectivity, which has practical industrial applications (Wu, Wu, Li, Dai, & Yang, 2022).

Organic Synthesis

For organic synthesis, Tamamoto, Yamada, and Konno (2018) showed that (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, derived from 1-bromo-1,1,2,2-tetrafluorobutane, is a versatile reagent for producing functional molecules containing the CF2CF2 fragment (Tamamoto, Yamada, & Konno, 2018).

Safety And Hazards

特性

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZRVAPVPPFLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371310 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetrafluorobutane | |

CAS RN |

127117-30-0 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

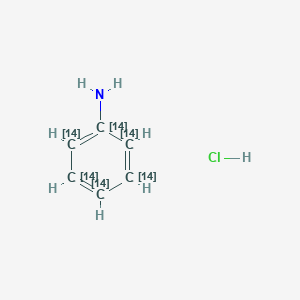

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)

![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)